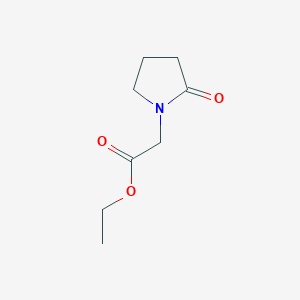
2-(2-氧代吡咯烷-1-基)乙酸乙酯
描述
Ethyl 2-oxopyrrolidine-1-acetate, also known as Ethyl 2-oxopyrrolidine-1-acetate, is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-oxopyrrolidine-1-acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-oxopyrrolidine-1-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxopyrrolidine-1-acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物催化
该化合物用于生物催化,特别是在 (R,S)-2-(2-氧代吡咯烷-1-基)丁酸乙酯的对映选择性水解中 . 一种细菌菌株 E105 已被引入作为该过程的生物催化剂 . 该菌株是从土壤样本中分离出来的,使用 (R,S)-1 作为唯一的碳源 .
抗癫痫药物合成
2-(2-氧代吡咯烷-1-基)乙酸乙酯是制备具有抗惊厥活性的 N-取代-2-氧代吡咯烷基乙酰胺的试剂 . 它用于合成左乙拉西坦 (LEV),一种抗癫痫药物 . LEV 因其临床疗效、良好的耐受性、低毒性和较少的不良反应而备受关注 .
酶纯化和固定化
该化合物用于纯化和固定化来自酪氨酸溶菌芽孢杆菌 E105 的新型对映选择性脂肪酶 . 该脂肪酶用于催化外消旋2-(2-氧代吡咯烷-1-基)丁酸乙酯分解成(S)-2-(2-氧代吡咯烷-1-基)丁酸 .
抗氧化剂研究
吡咯烷-2-酮衍生物,包括 2-(2-氧代吡咯烷-1-基)乙酸乙酯,具有多种药理活性,例如抗真菌、抗菌、抗惊厥、抗癌和抗氧化 .
PDE4B 抑制剂合成
作用机制
Target of Action
It is known that similar compounds interact with proteins involved in the folding of other proteins .
Mode of Action
Ethyl 2-(2-oxopyrrolidin-1-yl)acetate may interact with its targets by catalyzing the cis-trans isomerization of proline imidic peptide bonds in oligopeptides . This interaction can influence the folding of proteins, potentially affecting their function.
Biochemical Pathways
It is known that similar compounds, such as pramiracetam, enhance high-affinity choline uptake , which is a crucial process in the synthesis of the neurotransmitter acetylcholine.
Pharmacokinetics
It is known that similar compounds are used in the treatment of central nervous system and cerebrovascular disorders , suggesting that they can cross the blood-brain barrier.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate. For instance, it is recommended to store this compound in an inert atmosphere at room temperature , suggesting that exposure to oxygen or extreme temperatures may affect its stability.
属性
IUPAC Name |
ethyl 2-(2-oxopyrrolidin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6-9-5-3-4-7(9)10/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZWKPDVWWJWRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057785 | |
| Record name | Ethyl 2-oxopyrrolidin-2-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61516-73-2 | |
| Record name | Ethyl (2-oxo-1-pyrrolidinyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61516-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-oxopyrrolidine-1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061516732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-oxopyrrolidin-2-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-oxopyrrolidine-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 2-OXOPYRROLIDINE-1-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U66HEM72LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of quantifying Ethyl (2-oxopyrrolidin-1-yl)acetate in Piracetam samples?
A1: Ethyl (2-oxopyrrolidin-1-yl)acetate is identified as one of the four impurities found in Piracetam samples in the study by []. The presence of impurities, even in small amounts, can potentially impact the safety and efficacy of pharmaceutical products. Therefore, it's crucial to have reliable analytical methods to identify and quantify these impurities to ensure the quality and purity of the final drug product. The study successfully developed and validated a high-performance liquid chromatography (HPLC) method capable of separating and quantifying Ethyl (2-oxopyrrolidin-1-yl)acetate with a minimum quantifiable amount of 55 ng/mL []. This method provides a valuable tool for quality control in the production of Piracetam.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(E,3R,4R,5S,6R,9S,10S)-4-acetyloxy-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24Z)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethylundec-1-en-6-yl] (2R)-2,3-dimethoxypropanoate](/img/structure/B54328.png)
![(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide](/img/structure/B54329.png)









![5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-4-oxo-4H-chromen-7-yl acetate](/img/structure/B54355.png)


